7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol
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Overview
Description
It acts as an agonist at gamma-aminobutyric acid A receptors, specifically as a positive allosteric modulator selective for the alpha-1, alpha-3, and alpha-6 subtypes . U-89843A has sedative effects in animals without causing ataxia and also acts as an antioxidant with potential neuroprotective effects .
Preparation Methods
Chemical Reactions Analysis
U-89843A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used . For example, biotransformation of U-89843A in vitro and in vivo forms U-97924 as a major primary metabolite .
Scientific Research Applications
U-89843A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used as a positive allosteric modulator of gamma-aminobutyric acid A receptors to study the effects of gamma-aminobutyric acid on chloride currents . Additionally, U-89843A’s antioxidant and neuroprotective properties make it a valuable compound for research on neurodegenerative diseases and oxidative stress . It has also been investigated for its potential antiasthma activity .
Mechanism of Action
U-89843A exerts its effects by acting as a positive allosteric modulator of gamma-aminobutyric acid A receptors . It enhances gamma-aminobutyric acid-induced chloride currents in the alpha-1, alpha-3, and alpha-6 subtypes of gamma-aminobutyric acid A receptors . This modulation leads to sedative effects without causing ataxia . Additionally, U-89843A acts as an antioxidant, potentially providing neuroprotective effects by inhibiting lipid peroxidation and other oxidative stress-related pathways .
Comparison with Similar Compounds
U-89843A is unique in its selective modulation of specific subtypes of gamma-aminobutyric acid A receptors . Similar compounds include other positive allosteric modulators of gamma-aminobutyric acid A receptors, such as benzodiazepines and barbiturates . U-89843A differs from these compounds in its selective action on the alpha-1, alpha-3, and alpha-6 subtypes, which may contribute to its distinct pharmacological profile . Other similar compounds include U-89843D, which has been shown to have potent antioxidant activity .
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-2-3-8-9(6-7)13-5-4-10(14)11(13)12-8/h2-3,6,10,14H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPARWHYSHNJGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3N2CCC3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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